
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have shown inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Crystal Structure and DFT Study : The molecular structures of certain derivatives, confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, are computationally analyzed using density functional theory (DFT). These analyses reveal insights into the physicochemical properties of the compounds (Huang et al., 2021).
Material Science and Polymer Chemistry
Synthesis of Stilbenes and Polyenes : A range of stilbene derivatives have been synthesized using this compound, demonstrating applications in the creation of new materials for technologies like LCDs. Some of these derivatives are also being explored for potential therapeutic use in neurodegenerative diseases (Das et al., 2015).
Polymer Synthesis : It has been utilized in the precision synthesis of polymers like poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization, indicating its role in the development of advanced polymer materials (Yokozawa et al., 2011).
Fluorescence and Detection Applications
- Development of Fluorescent Probes : The compound has been used in the development of fluorescence probes for detecting hydrogen peroxide in biological systems, illustrating its significance in bioanalytical applications (Lampard et al., 2018).
Additional Applications
Development of Silicon-Based Drugs and Odorants : It has been used as a building block for the synthesis of silicon-based drugs and odorants, highlighting its versatility in various chemical synthesis applications (Büttner et al., 2007).
Application in Polymerization Techniques : Its use in chain-growth polymerization for synthesizing polyfluorenes via Suzuki-Miyaura coupling from an externally added initiator unit emphasizes its importance in controlled polymerization techniques (Yokoyama et al., 2007).
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMNTCNOVKTKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




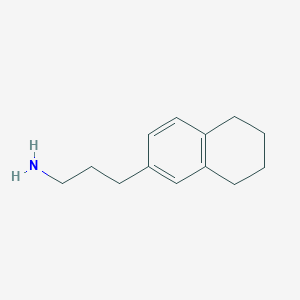

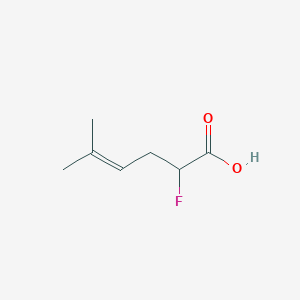
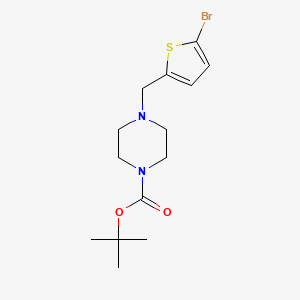
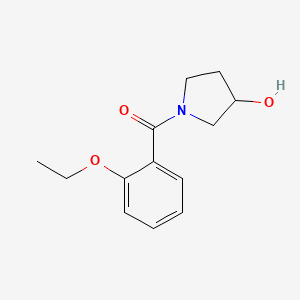

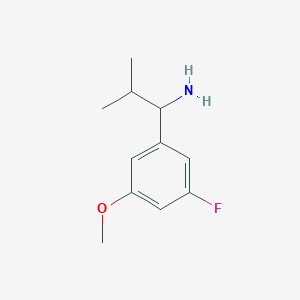
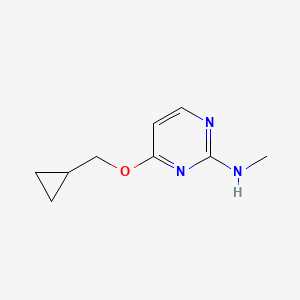
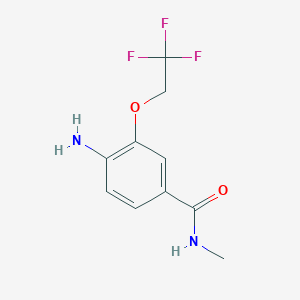
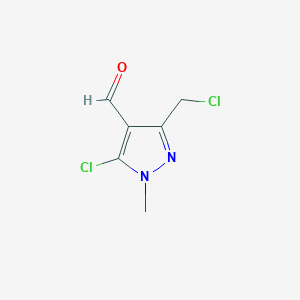
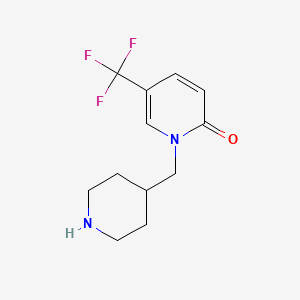
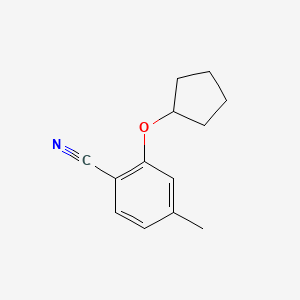
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)